1-(Iodomethyl)pyrrolidin-2-one
Overview
Description
1-(Iodomethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones.
Preparation Methods
The synthesis of 1-(Iodomethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . Mechanistically, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial production methods for this compound typically involve the use of specific oxidants and additives to achieve high selectivity and yield . The reaction conditions often include the use of copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere at elevated temperatures .
Chemical Reactions Analysis
1-(Iodomethyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as Oxone and copper(II) acetate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodomethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or aldehydes .
Scientific Research Applications
1-(Iodomethyl)pyrrolidin-2-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile synthon for the synthesis of various complex molecules . In biology and medicine, pyrrolidin-2-one derivatives have been shown to possess significant biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
In the industrial sector, this compound is used as an intermediate in the synthesis of drugs, dyes, pigments, and other fine chemicals . Its unique reactivity and functional properties make it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which can interact with biological macromolecules such as proteins, nucleic acids, and lipids . These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress .
Comparison with Similar Compounds
1-(Iodomethyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one, 3-iodopyrrole, and other iodo-substituted pyrroles .
Similar compounds include:
- Pyrrolidin-2-one
- 3-Iodopyrrole
- 4-Iodomethyl-1-methyl-pyrrolidin-2-one
These compounds have their own unique properties and applications, but this compound stands out due to its specific reactivity and functional properties.
Properties
IUPAC Name |
1-(iodomethyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8INO/c6-4-7-3-1-2-5(7)8/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJJHWILYAJBJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10533197 | |
Record name | 1-(Iodomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10533197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93287-13-9 | |
Record name | 1-(Iodomethyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93287-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Iodomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10533197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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